molecular formula C11H23ClN2O B2386095 trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride CAS No. 2309461-34-3

trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride

Cat. No.: B2386095
CAS No.: 2309461-34-3
M. Wt: 234.77
InChI Key: PFAJIVSXHDWGSE-UHFFFAOYSA-N
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Description

Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride, also known as LY404039, is a chemical compound with the molecular formula C11H23ClN2O and a molecular weight of 234.77 g/mol. This compound is known for its role as a drug that targets the metabotropic glutamate receptor.

Preparation Methods

The synthesis of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: Starting with a suitable cyclohexane derivative, the tert-butyl group is introduced.

    Carboxamide formation: The carboxamide group is introduced through a reaction with a suitable carboxylic acid derivative.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable reagents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.

Scientific Research Applications

Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its interactions with biological molecules and its effects on cellular processes.

    Medicine: As LY404039, it is investigated for its potential therapeutic effects on neurological disorders by targeting the metabotropic glutamate receptor.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride involves its interaction with the metabotropic glutamate receptor. By binding to this receptor, the compound modulates the receptor’s activity, which in turn affects various signaling pathways within the cell. This modulation can lead to changes in neurotransmitter release and neuronal excitability, making it a potential therapeutic agent for neurological conditions.

Comparison with Similar Compounds

Trans-4-Amino-N-tert-butylcyclohexanecarboxamide hydrochloride can be compared with other similar compounds, such as:

    Trans-4-Amino-N-tert-butylcyclohexanecarboxamide: The non-hydrochloride form of the compound.

    Trans-4-Amino-N-tert-butylcyclohexanecarboxamide acetate: Another salt form with different solubility and stability properties.

    Trans-4-Amino-N-tert-butylcyclohexanecarboxamide sulfate: A sulfate salt form with unique chemical properties.

The uniqueness of this compound lies in its specific interaction with the metabotropic glutamate receptor, which distinguishes it from other similar compounds.

Properties

IUPAC Name

4-amino-N-tert-butylcyclohexane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAJIVSXHDWGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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